

A Comparative Dosimetry Analysis of 225Ac-PSMA-Trillium and Other PSMA-Targeted Radiopharmaceuticals

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Compound of Interest		
Compound Name:	PSMA-trillium	
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This guide provides a comparative overview of the dosimetry of the novel targeted alpha therapy 225Ac-**PSMA-Trillium** with other established and investigational Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals. The information is intended for researchers, scientists, and drug development professionals involved in the field of oncology and nuclear medicine.

225Ac-**PSMA-Trillium** (BAY 3563254) is a next-generation PSMA-targeted alpha therapy currently in a Phase I clinical trial (NCT06217822).[1][2][3] It features a novel PSMA-targeting small molecule linked to a customized albumin-binding moiety, a design intended to enhance therapeutic efficacy and potentially reduce off-target toxicity, particularly in the salivary glands. [1][2] Preclinical data have demonstrated strong tumor growth inhibition in prostate cancer models, and results from a Phase 0 clinical imaging and dosimetry study have been presented. [1][2][4][5][6][7]

This comparison places the emerging data on 225Ac-**PSMA-Trillium** in the context of widely studied agents such as 177Lu-PSMA-617, 225Ac-PSMA-617, and 177Lu-PSMA-I&T.

Comparative Dosimetry Data



The following tables summarize the available quantitative dosimetry data for key PSMA-targeted radiopharmaceuticals. It is important to note that direct comparative clinical trial data for 225Ac-**PSMA-Trillium** is not yet available in peer-reviewed literature. The values presented are derived from various studies and methodologies, which can introduce variability.

Table 1: Comparative Absorbed Doses in Organs at Risk and Tumors for PSMA-Targeted Alpha Therapies

Radiopharmac eutical	Kidneys (Sv/MBq)	Salivary Glands (Sv/MBq)	Red Marrow (Sv/MBq)	Lesions (Sv/MBq)
225Ac-PSMA- 617	0.7[8][9]	2.3[8][9]	0.05[8][9]	Not uniformly reported
225Ac-PSMA- I&T	0.28 ± 0.14[10]	Not reported	Not reported	0.22 ± 0.21[10]

Note: Doses for 225Ac agents are presented in Sievert (Sv) assuming a Relative Biological Effectiveness (RBE) of 5 for alpha particles, as commonly applied in the literature.[8][9]

Table 2: Comparative Absorbed Doses in Organs at Risk and Tumors for PSMA-Targeted Beta Therapies

Radiophar maceutical	Kidneys (Gy/GBq)	Salivary Glands (Parotid) (Gy/GBq)	Red Marrow (Gy/GBq)	Soft Tissue Lesions (Gy/GBq)	Bone Lesions (Gy/GBq)
177Lu- PSMA-617	0.39 - 4.04[11][12]	0.58 - 5.85[11][12]	0.11 - 0.24[11][12]	4.19[11][13]	26.43 (Gy/cycle)[13]
177Lu- PSMA-I&T	0.72 - 4.70[11][14]	0.55 - 2.62[11][14]	0.19[11]	2.94[11][13]	27.78 (Gy/cycle)[13]

Note: Doses for 177Lu agents are presented in Gray (Gy).



Experimental Protocols

The dosimetry data presented are typically acquired through standardized clinical protocols. While specific parameters may vary between studies, a generalized experimental workflow is outlined below.

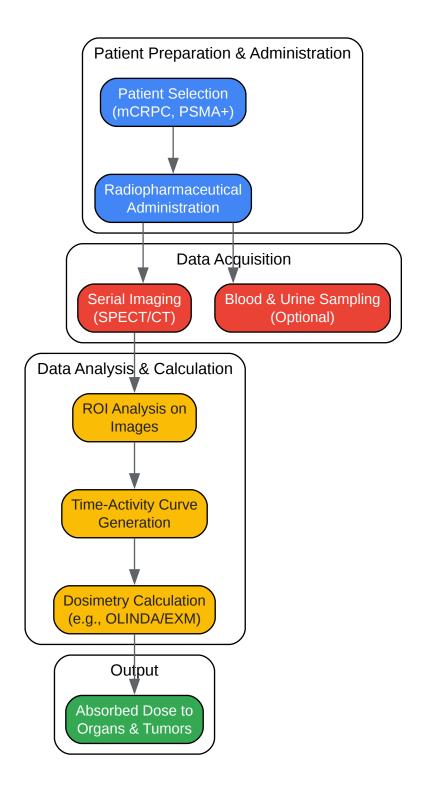
Generalized Experimental Protocol for Clinical Dosimetry of PSMA Radioligands

- 1. Patient Selection: Patients with metastatic castration-resistant prostate cancer (mCRPC) and confirmed PSMA-positive disease on screening PET/CT (e.g., using 68Ga-PSMA-11) are enrolled.[12][15] Key eligibility criteria often include adequate organ function (renal, hepatic, and hematologic).
- 2. Radiopharmaceutical Administration: A known activity of the therapeutic radiopharmaceutical (e.g., 7.4 GBq of 177Lu-PSMA-617) is administered intravenously.[16][17]
- 3. Imaging Acquisition: Serial whole-body planar scintigraphy and/or SPECT/CT imaging are performed at multiple time points post-injection to measure the biodistribution and clearance of the radiopharmaceutical.[12][16][17] Common imaging time points include 2-4 hours, 24 hours, 48 hours, and sometimes later time points up to 168 hours.[12][16][17]
- 4. Image Analysis and Quantification: Regions of interest (ROIs) are drawn on the images over tumors and critical organs (e.g., kidneys, salivary glands, liver, spleen).[12] The activity in these ROIs is quantified at each time point, and time-activity curves are generated.
- 5. Dosimetry Calculation: The time-activity curves are used to calculate the total number of radioactive decays in each source organ.[18] Dosimetry software, such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling), is then used to calculate the absorbed doses to target organs and tumors using the Medical Internal Radiation Dose (MIRD) formalism.[18] For alpha emitters like 225Ac, a Relative Biological Effectiveness (RBE) is often applied to the absorbed dose to account for the higher biological damage of alpha particles, resulting in an equivalent dose in Sieverts (Sv).[8][9]

Visualizations

Experimental Workflow for PSMA Radioligand Dosimetry





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Caption: Generalized experimental workflow for clinical dosimetry of PSMA-targeted radiopharmaceuticals.



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Logical Framework for Comparative Dosimetry Assessment



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Caption: Logical framework for the comparative dosimetry assessment of PSMA-targeted agents.

Discussion and Future Outlook

The dosimetry data for 225Ac-PSMA-617 highlights the potent, high-energy nature of alpha-particle therapy, which is reflected in the higher equivalent doses to both tumors and organs at risk compared to beta-emitters like 177Lu-PSMA-617 when administered at much lower activities.[19][20] A significant challenge with 225Ac-PSMA therapies has been managing toxicity, particularly xerostomia, due to high salivary gland uptake.[8][9][15]

The development of 225Ac-**PSMA-Trillium** with its albumin-binding moiety represents a strategic effort to modulate the pharmacokinetics of the radiopharmaceutical.[1][2][21] The goal is to potentially increase tumor uptake and retention while facilitating faster clearance from non-target tissues like the salivary glands, thereby improving the therapeutic index.

The ongoing Phase I trial of 225Ac-**PSMA-Trillium** will provide the first clinical data on its safety, tolerability, and dosimetry in patients with advanced metastatic castration-resistant prostate cancer.[1][2][4] These findings will be crucial in determining if this next-generation targeted alpha therapy can offer a superior efficacy and safety profile compared to existing PSMA-targeted radiopharmaceuticals. Researchers and clinicians eagerly await the publication of these results to better understand the potential of this promising new agent.



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References

- 1. bayer.com [bayer.com]
- 2. Bayer Begins Phase I Trial for New 225Ac-PSMA-Trillium Therapy in Advanced Prostate Cancer [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. Bayer Starts Phase I Trial of 225Ac-PSMA Targeted Therapy for Advanced Prostate Cancer [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Bayer Starts Phase I Study With Novel Targeted Radionuclide Therapy 225Ac-PSMA-Trillium in Advanced Metastatic Prostate Cancer - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. urotoday.com [urotoday.com]
- 9. Design of 225Ac-PSMA for targeted alpha therapy in prostate cancer Kairemo Annals of Translational Medicine [atm.amegroups.org]
- 10. Biodistribution and dosimetry for combined [177Lu]Lu-PSMA-I&T/[225Ac]Ac-PSMA-I&T therapy using multi-isotope quantitative SPECT imaging PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dosimetry of [177Lu]Lu-PSMA-Targeted Radiopharmaceutical Therapies in Patients with Prostate Cancer: A Comparative Systematic Review and Metaanalysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dosimetry of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: Correlations Between Pretherapeutic Imaging and Whole-Body Tumor Dosimetry with Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. urotoday.com [urotoday.com]



- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 20. Relative Efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617 in Prostate Cancer Based on Subcellular Dosimetry PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
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